
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid with ketones or aldehydes under specific conditions to form γ-hydroxyquinoline derivatives . Another method includes the use of activated alkynes in the presence of catalysts like PPh3, which facilitates the formation of substituted 4-quinolones .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium and copper. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit a range of biological activities. These derivatives are often used in medicinal chemistry for developing new therapeutic agents .
Aplicaciones Científicas De Investigación
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Industrially, it is used in the production of dyes, pigments, and other chemical intermediates .
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid can be compared with other similar compounds like quinoline, quinolone, and their derivatives. These compounds share a common quinoline scaffold but differ in their substituents and biological activities. For example, quinolones are well-known for their antibacterial properties, while this compound exhibits a broader range of activities, including anticancer and anti-inflammatory effects .
List of Similar Compounds:- Quinoline
- Quinolone
- 4-Hydroxyquinoline
- 3-Aminoquinoline
- 2-Aminoquinoline
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
158619-69-3 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-amino-2-(4-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c12-9(11(15)16)7-5-13-8-4-2-1-3-6(8)10(7)14/h1-5,9H,12H2,(H,13,14)(H,15,16) |
Clave InChI |
HEMXMJXUGSSOBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
Sinónimos |
4-HQAAA 4-hydroxyquinoline-3-(alpha-aminoacetic acid) 4-hydroxyquinoline-3-aminoacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



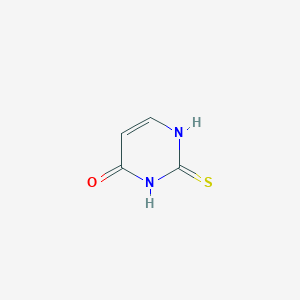
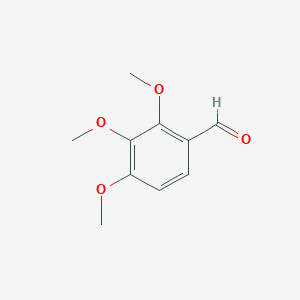
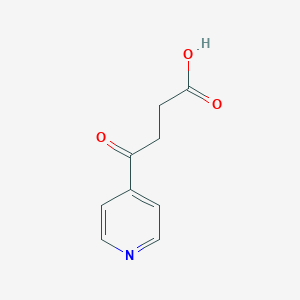
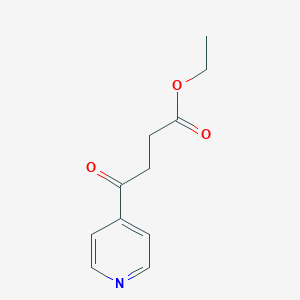
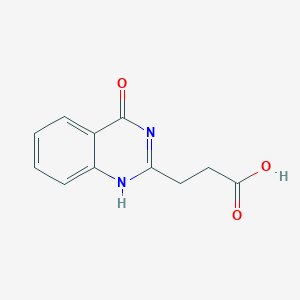

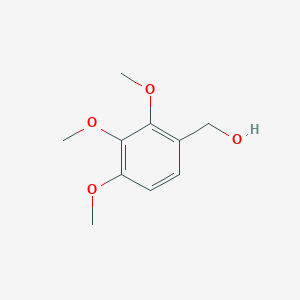
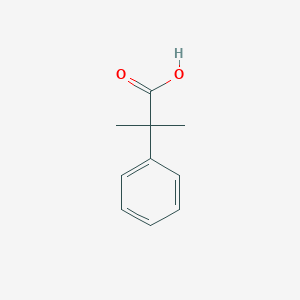
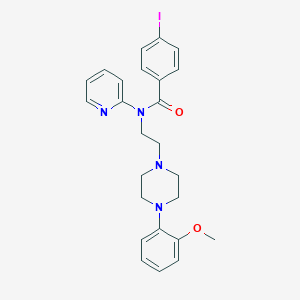

![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)
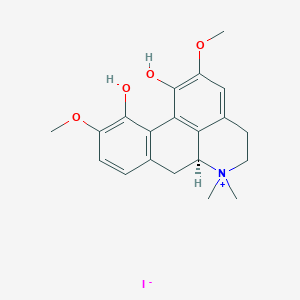
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
